

1-Ethoxy-4-fluoro-2-nitrobenzene CAS number and identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethoxy-4-fluoro-2-nitrobenzene**

Cat. No.: **B1611274**

[Get Quote](#)

Technical Guide: 1-Ethoxy-4-fluoro-2-nitrobenzene

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of **1-Ethoxy-4-fluoro-2-nitrobenzene** (CAS No. 10298-81-4)

Introduction

This document provides an in-depth technical guide on **1-Ethoxy-4-fluoro-2-nitrobenzene**, a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Due to the presence of three different functional groups—ethoxy, fluoro, and nitro—this molecule offers a versatile platform for further chemical modifications. This guide covers its chemical identity, physicochemical properties, safety and handling, a proposed synthesis protocol, and expected analytical characterization.

Nomenclature Note: The user's query specified "**1-Ethoxy-4-fluoro-2-nitrobenzene**".

According to IUPAC nomenclature rules that prioritize the lowest possible locant set for substituents, the correct IUPAC name for this substitution pattern is **4-Ethoxy-1-fluoro-2-nitrobenzene**. This document will use the IUPAC-preferred name while acknowledging the requested name refers to the same chemical structure.

Chemical Identification and Properties

The fundamental identification and physicochemical properties of 4-Ethoxy-1-fluoro-2-nitrobenzene are summarized below.

Property	Value
CAS Number	10298-81-4
IUPAC Name	4-Ethoxy-1-fluoro-2-nitrobenzene
Synonyms	1-Ethoxy-4-fluoro-2-nitrobenzene, 4-ethoxy-1-fluoro-2-nitro-benzene
Molecular Formula	C ₈ H ₈ FNO ₃
Molecular Weight	185.15 g/mol
Appearance	Expected to be a solid at room temperature
Melting Point	Data not available
Boiling Point	Data not available
Density	Data not available
Solubility	Expected to be insoluble in water; soluble in organic solvents
XLogP3	2.3

Data compiled from PubChem CID 56777244 and extrapolated from related compounds.[\[1\]](#)

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Ethoxy-1-fluoro-2-nitrobenzene is not readily available, data from closely related fluoronitrobenzene compounds indicate that it should be handled with care. The following table summarizes the expected hazards and necessary precautions.

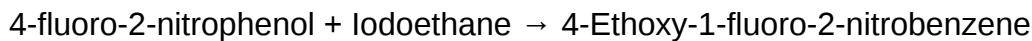
Hazard Class	GHS Classification (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation)	Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation	Causes skin irritation.
Serious Eye Damage/Irritation	Causes serious eye irritation.
Specific Target Organ Toxicity	May cause respiratory irritation and potential for damage to organs through prolonged or repeated exposure.
Carcinogenicity	May be suspected of causing cancer.
Aquatic Hazard	Harmful to aquatic life with long-lasting effects.

Hazard classifications are based on data for similar compounds such as 1-fluoro-4-nitrobenzene and 2-ethoxy-4-fluoro-1-nitrobenzene.[\[2\]](#)[\[3\]](#)

Recommended Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or with aerosols.
- Hand Protection: Handle with gloves that have been inspected prior to use.

Handling and Storage


- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store locked up.

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A specific experimental protocol for the synthesis of 4-Ethoxy-1-fluoro-2-nitrobenzene is not available in the reviewed literature. However, a plausible and common method for preparing aryl ethers is the Williamson ether synthesis. The following is a proposed protocol based on the synthesis of analogous compounds. This reaction involves the O-ethylation of 4-fluoro-2-nitrophenol.

Reaction:

Materials:

- 4-fluoro-2-nitrophenol
- Iodoethane (or other ethylating agent like diethyl sulfate)
- Potassium carbonate (K_2CO_3) or another suitable base
- Acetone or Dimethylformamide (DMF) as solvent
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrophenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
- Add dry acetone or DMF as the solvent.

- Stir the mixture at room temperature for 15 minutes.
- Add iodoethane (1.2 equivalents) dropwise to the suspension.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4-Ethoxy-1-fluoro-2-nitrobenzene.

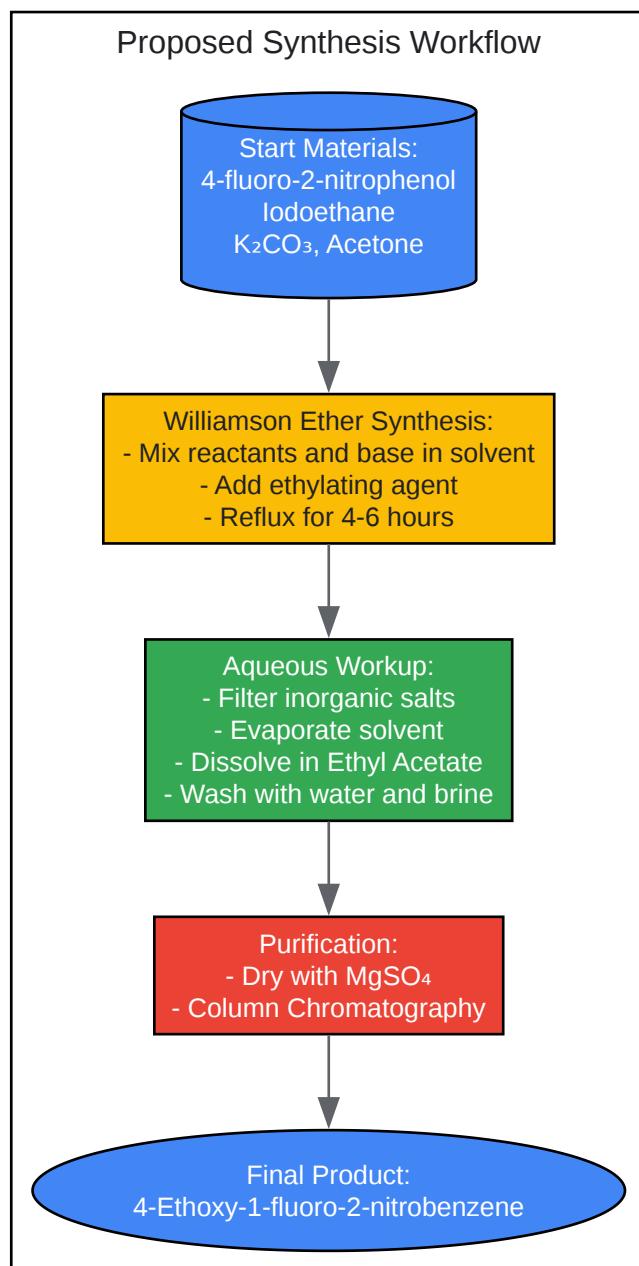
Analytical Identification (Expected Results)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

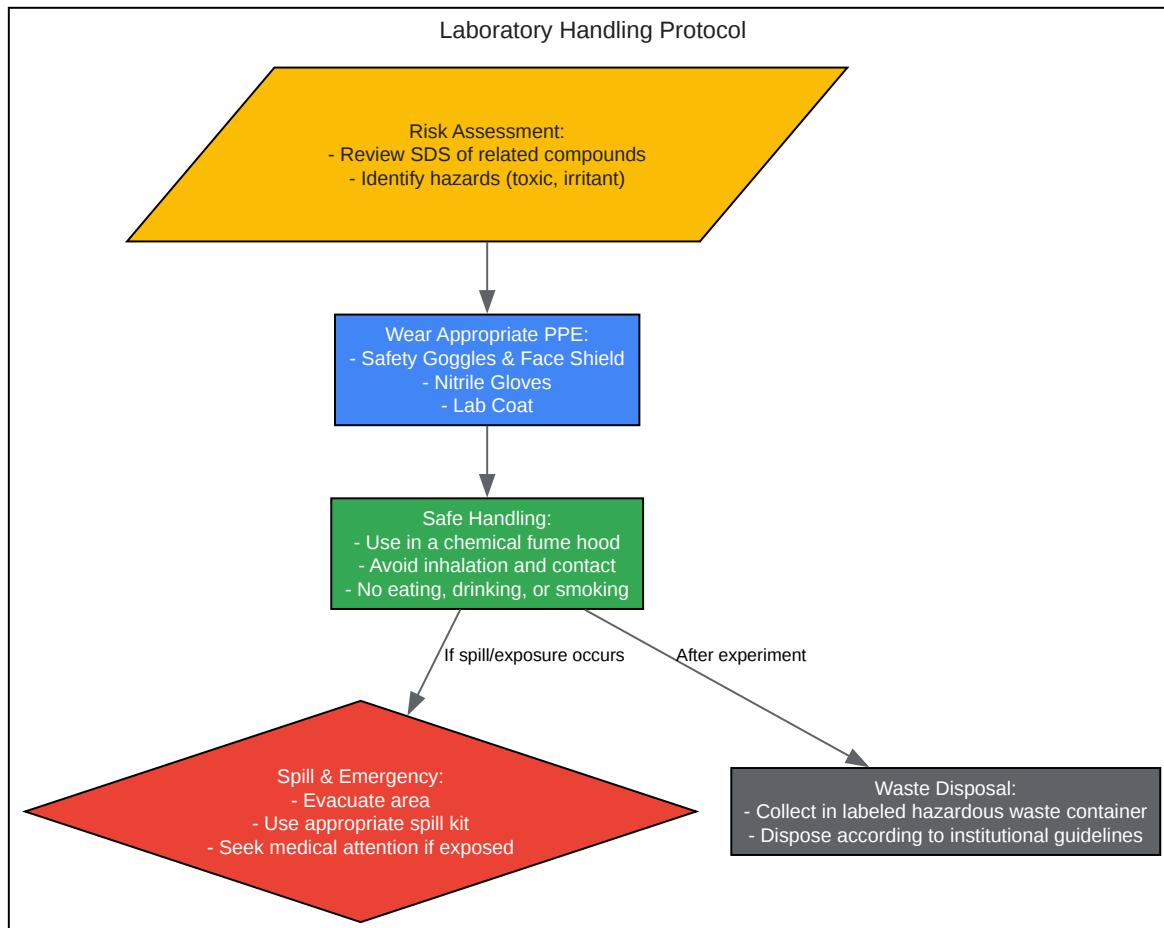
- ^1H NMR: Expected signals would include a triplet and a quartet in the aliphatic region corresponding to the ethyl group protons. In the aromatic region, signals for the three aromatic protons would be observed, with splitting patterns influenced by both fluorine-proton and proton-proton coupling.
- ^{13}C NMR: Aromatic carbons would show characteristic shifts, with the carbon attached to the fluorine exhibiting a large C-F coupling constant. Signals for the ethoxy group carbons would also be present.
- ^{19}F NMR: A single resonance is expected, with coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy:


- Characteristic peaks for the nitro group (NO_2) would be expected around 1520 cm^{-1} (asymmetric stretching) and 1340 cm^{-1} (symmetric stretching).
- C-O stretching vibrations for the ether linkage would appear in the region of $1250\text{--}1000 \text{ cm}^{-1}$.
- C-F stretching vibrations would be observed in the fingerprint region.
- Aromatic C-H and C=C stretching vibrations would be present in their typical regions.

Mass Spectrometry (MS):

- The electron ionization (EI) mass spectrum is expected to show a molecular ion (M^+) peak at $m/z = 185$, corresponding to the molecular weight of the compound.
- Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments.


Visualizations

The following diagrams illustrate the proposed synthesis workflow and a general safety protocol for handling the compound in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Proposed Williamson Ether Synthesis Workflow.

[Click to download full resolution via product page](#)

Caption: General Laboratory Safety and Handling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [1-Ethoxy-4-fluoro-2-nitrobenzene CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611274#1-ethoxy-4-fluoro-2-nitrobenzene-cas-number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com